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Compound of Interest

Compound Name: 2-Carboxyethyl acrylate

Cat. No.: B1210496

For Researchers, Scientists, and Drug Development Professionals

Poly(2-carboxyethyl acrylate) (PCEA) is a versatile anionic polymer with significant potential
in a range of biomedical applications. Its carboxylic acid groups impart pH-responsive
properties, making it an intelligent material for targeted drug delivery. Furthermore, its
hydrophilicity and potential for cross-linking allow for the formation of hydrogels suitable for
tissue engineering and regenerative medicine. The mucoadhesive nature of PCEA also
presents opportunities for enhancing drug residence time at mucosal surfaces. This document
provides an overview of these applications, supported by experimental data and detailed
protocols for the synthesis, characterization, and evaluation of PCEA-based systems.

Drug Delivery Systems

PCEA is a valuable polymer for the development of "smart" drug delivery systems that can
release therapeutic agents in response to specific physiological cues, particularly changes in
pH. The carboxylic acid groups in PCEA are typically protonated at low pH, leading to a more
collapsed and hydrophobic polymer structure that can effectively encapsulate drugs. As the pH
increases to neutral or alkaline conditions, these groups deprotonate, causing electrostatic
repulsion between the polymer chains. This leads to swelling of the polymer matrix and a
subsequent release of the encapsulated drug. This property is particularly useful for targeted
delivery to sites with distinct pH environments, such as the gastrointestinal tract or the tumor
microenvironment.
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pH-Responsive Nanoparticles for Targeted Release

PCEA can be formulated into nanopatrticles that serve as carriers for hydrophobic drugs. These

nanoparticles can be designed to remain stable in the bloodstream and release their payload in

the slightly acidic environment of tumors or within the endo-lysosomal compartments of cells

following uptake.

Quantitative Data for PCEA-based Nanoparticles

Parameter Value Drug Reference
Particle Size 220 - 245 nm [1]
Zeta Potential -21.2 mV to -28.0 mV [1]
Drug Loading Content )
5.0 mg/g p-Acetamido phenol [2]
(DLC)
Encapsulation i
~83% p-Acetamido phenol [2]

Efficiency (EE)

pH-Triggered Release

(Vancomycin)

~99% release at pH
10.0 after 165 min

Vancomycin

[2]

pH-Triggered Release
(p-AP)

~46% release at pH
10.0 after 225 min

p-Acetamido phenol

[2]

Experimental Protocol: Synthesis of PCEA-Coated Magnetic Nanoparticles

This protocol describes the synthesis of pH-responsive Fes0a4/SiO2/PCEA composite polymer

particles for targeted drug delivery.[2]

Materials:

» Ferric chloride (FeCls)

e Anhydrous sodium acetate (CHzCOONa)

e Ethylene glycol
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o Tetraethyl orthosilicate (TEOS)
e Cetyltrimethylammonium bromide (CTAB)
o Ammonia solution (25%)
o 3-(Trimethoxysilyl) propyl methacrylate (MPS)
e 2-Carboxyethyl acrylate (2-CEA) monomer
o Potassium persulfate (KPS)
e Vancomycin or p-Acetamido phenol (as model drugs)
» Ethanol, Acetone, Deionized water
Procedure:
¢ Synthesis of Fe3O4 Core Particles:
o Dissolve FeCls (2.70 g) and anhydrous CH3zCOONa (7.20 g) in ethylene glycol (80.0 g).

o Transfer the solution to a Teflon-lined stainless-steel autoclave and heat to 180 °C for 8
hours.

o Cool to room temperature and wash the resulting black magnetite particles repeatedly with
ethanol via magnetic separation. Dry under vacuum.

o Synthesis of Mesoporous Fes04/SiO2 Composite Seed Particles:

o Disperse the FesOa core particles in a mixture of ethanol, deionized water, and ammonia
solution.

o Add CTAB as a porogen.

o Heat the mixture to 70 °C and add TEOS. Allow the hydrolysis reaction to proceed for 8
hours.
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o Recover the particles magnetically, wash with distilled water, and reflux in acetone to
remove the CTAB template.

o Surface Modification with Vinyl Groups:
o Disperse the Fes04/SiO:z particles in ethanol and add MPS.
o Heat to 70 °C and stir for 24 hours to introduce vinyl functionality.

e Seeded Emulsion Polymerization of 2-CEA:

[¢]

Disperse the vinyl-modified Fes0a4/SiO2 particles in deionized water.

[¢]

Add the 2-CEA monomer to the suspension.

[e]

Initiate the polymerization by adding an aqueous solution of KPS.

o

Stir the reaction at 70 °C for 8 hours under a nitrogen atmosphere.

[¢]

Cool the reaction and purify the resulting Fes04/SiO2/P(2-CEA) composite particles by
magnetic separation and washing with deionized water.

e Drug Loading:

o Disperse the composite particles in a solution of the desired drug (e.g., vancomycin or p-
acetamido phenol) at an acidic pH (e.g., pH 4.0) to facilitate drug encapsulation.

o Stir for a specified time to allow for drug loading.
o Separate the drug-loaded particles magnetically and wash to remove unloaded drug.
e In Vitro Drug Release:

o Disperse the drug-loaded particles in buffer solutions of different pH values (e.g., pH 7.4,
8.0, and 10.0).

o At predetermined time intervals, magnetically separate the particles and collect the
supernatant.
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o Quantify the amount of released drug in the supernatant using a suitable analytical
method (e.g., UV-Vis spectrophotometry).

Workflow for PCEA-Coated Nanoparticle Synthesis and Drug Release

Nanoparticle Synthesis

Fe304 Core Synthesis

'

SiO2 Coating

'

Vinyl Functionalization

'

PCEA Polymerization

Drug Loading

Drug Incubation (Acidic pH)

Drug Release

pH Trigger (Neutral/Alkaline)

Click to download full resolution via product page

Caption: Workflow for the synthesis, drug loading, and pH-triggered release from PCEA-coated
nanoparticles.
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Tissue Engineering and Regenerative Medicine

PCEA hydrogels can serve as scaffolds for tissue engineering due to their high water content,
biocompatibility, and tunable mechanical properties. The porous structure of these hydrogels
can support cell adhesion, proliferation, and differentiation, mimicking the natural extracellular
matrix. The carboxylic acid groups on the PCEA backbone can also be functionalized to
incorporate bioactive molecules, such as growth factors or adhesion peptides, to further
enhance tissue regeneration.

Quantitative Data for PCEA-based Hydrogels

Parameter Value Reference
Equilibrium Water Content 83-90% [1]
Compressive Modulus 2.5-1708.7 kPa [3]
Swelling Ratio 22-315 [4]

Experimental Protocol: Preparation of PCEA Hydrogels by Free Radical Polymerization

This protocol describes the synthesis of a PCEA hydrogel suitable for tissue engineering
applications.

Materials:

e 2-Carboxyethyl acrylate (2-CEA) monomer

* N,N'-methylenebis(acrylamide) (MBA) as a cross-linker

o Ammonium persulfate (APS) as an initiator

e N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst

o Phosphate-buffered saline (PBS, pH 7.4)

o Deionized water

Procedure:
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Preparation of the Pre-gel Solution:
o In a flask, dissolve the desired amount of 2-CEA monomer in deionized water.

o Add the cross-linker MBA to the monomer solution. The concentration of MBA will
influence the mechanical properties and swelling ratio of the hydrogel.

o Stir the solution until all components are fully dissolved.
Initiation of Polymerization:

o Degas the pre-gel solution with nitrogen for 15-20 minutes to remove dissolved oxygen,
which can inhibit polymerization.

o Add the initiator APS to the solution and mix gently.
o Add the catalyst TEMED to initiate the polymerization reaction.
Gel Formation:

o Immediately pour the solution into a mold of the desired shape and size (e.g., a petri dish
or a custom-made mold).

o Allow the polymerization to proceed at room temperature for several hours or until a solid
gel is formed.

Purification and Swelling:

[e]

Once the hydrogel is formed, carefully remove it from the mold.

o

Immerse the hydrogel in a large volume of deionized water or PBS (pH 7.4) to remove any
unreacted monomers, initiator, and catalyst.

o

Change the water or PBS daily for 3-5 days to ensure complete purification.

[¢]

The hydrogel will swell to its equilibrium state during this process.

Sterilization and Cell Seeding (for Tissue Engineering):
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o Sterilize the hydrogel using an appropriate method, such as steam sterilization
(autoclaving) or by soaking in 70% ethanol followed by washing with sterile PBS.

o The sterile hydrogel scaffold is now ready for cell seeding. Place the scaffold in a cell
culture plate and add a suspension of the desired cell type.

o Culture the cell-seeded scaffold under standard cell culture conditions.

Logical Relationship of PCEA Hydrogel Properties
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Caption: Interplay of cross-linking, swelling, and mechanical properties in PCEA hydrogels for
tissue engineering.

Mucoadhesive Formulations
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The carboxylic acid groups in PCEA can form hydrogen bonds with the mucin glycoproteins
present in mucosal layers, leading to mucoadhesion. This property can be exploited to prolong
the residence time of drug formulations at specific sites of administration, such as the buccal,
nasal, or gastrointestinal mucosa, thereby enhancing drug absorption and bioavailability.

Quantitative Data for Mucoadhesion of Polyacrylate Gels

Parameter Value Substrate Reference
Detachment Force ~0.03 N Porcine Nasal Mucosa  [5]
) Varies with .
Work of Adhesion ) Porcine Nasal Mucosa  [6]
formulation

Experimental Protocol: Evaluation of Mucoadhesion by Tensile Strength Measurement

This protocol describes a method to quantify the mucoadhesive strength of a PCEA gel using a
texture analyzer.[5][6]

Materials:

PCEA hydrogel

Freshly excised porcine mucosal tissue (e.g., buccal or intestinal mucosa)

Phosphate-buffered saline (PBS, pH 6.8) or simulated intestinal fluid

Texture analyzer equipped with a cylindrical probe
Procedure:

e Preparation of Mucosal Tissue:

[e]

Obtain fresh porcine mucosal tissue and carefully excise a section of appropriate size.

[e]

Mount the mucosal tissue on a holder with the mucosal side facing up.

o

Equilibrate the tissue by moistening it with PBS or simulated intestinal fluid.
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e Sample Preparation:
o Apply a defined amount of the PCEA hydrogel to the surface of the texture analyzer probe.
e Mucoadhesion Measurement:

o Bring the probe with the hydrogel into contact with the mucosal tissue at a defined speed
and apply a constant contact force for a specific duration (e.g., 0.1 N for 60 seconds) to
allow for interaction.

o Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

o Record the force required to detach the hydrogel from the mucosal tissue as a function of
displacement.

o Data Analysis:

o The maximum force recorded during detachment is the mucoadhesive force (detachment
force).

o The area under the force-displacement curve represents the work of adhesion.
o Perform multiple measurements to ensure reproducibility.

Cytotoxicity and Biocompatibility

For any biomedical application, it is crucial to ensure that the material is non-toxic and
biocompatible. In vitro cytotoxicity assays are commonly used as an initial screening tool to
assess the potential toxicity of new biomaterials.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay to evaluate the cytotoxicity of PCEA nanoparticles on a cell line such as L929 fibroblasts
or HelLa cells.[7][8][9]

Materials:
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o PCEA nanoparticles
e L929 or HelLa cells

e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics

o Phosphate-buffered saline (PBS)
e MTT solution (5 mg/mL in PBS)
e Dimethyl sulfoxide (DMSO) or isopropanol
o 96-well cell culture plates
Procedure:
o Cell Seeding:
o Seed the cells in a 96-well plate at a density of approximately 1 x 10* cells per well.

o Incubate the plate at 37 °C in a humidified atmosphere with 5% CO: for 24 hours to allow
the cells to attach.

e Treatment with PCEA Nanoparticles:
o Prepare a series of dilutions of the PCEA nanopatrticles in the cell culture medium.

o Remove the old medium from the wells and replace it with the medium containing different
concentrations of the nanopatrticles.

o Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with
medium only).

o Incubate the plate for 24, 48, or 72 hours.
e MTT Assay:

o After the incubation period, remove the medium containing the nanoparticles.
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o Add 100 pL of fresh medium and 10 pL of MTT solution to each well.

o Incubate the plate for another 4 hours at 37 °C. During this time, viable cells will convert
the yellow MTT into purple formazan crystals.

e Solubilization and Absorbance Measurement:

[e]

Remove the MTT-containing medium.

o

Add 100 pL of DMSO or isopropanol to each well to dissolve the formazan crystals.

[¢]

Gently shake the plate to ensure complete dissolution.

[¢]

Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.

o Data Analysis:
o Calculate the cell viability as a percentage relative to the negative control (untreated cells).

o Plot the cell viability against the concentration of the PCEA nanopatrticles to determine the
ICso value (the concentration that causes 50% inhibition of cell growth).

Signaling Pathway: Endosomal Escape for Gene Delivery

While not specific to PCEA in the available literature, for polyanionic polymers used in gene
delivery, a key step for efficacy is the escape of the genetic material from the endosome after
cellular uptake. The "proton sponge” effect is a common mechanism. In the acidic environment
of the endosome, the polymer becomes protonated, leading to an influx of chloride ions and
water, causing osmotic swelling and eventual rupture of the endosome, releasing the payload
into the cytoplasm.
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Caption: Proposed mechanism of endosomal escape for PCEA-based gene delivery systems
via the proton sponge effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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